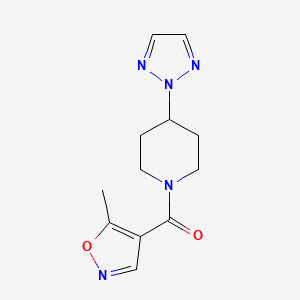

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone” is a compound that has been studied for its potential biological activities . The compound is part of a class of molecules that have been found to exhibit significant inhibitory activities against certain cancer cell lines .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using spectral data . For instance, the 13C NMR spectra of some compounds showed the coupling between the fluorine atoms and the carbons (C2–C6) of the aryl rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve cyclization processes . The structures of the synthesized compounds were confirmed by 1H and 13C NMR and mass spectra .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques. For instance, the InChI key of a similar compound, 4-(2H-1,2,3-Triazol-2-yl)piperidine, is ASGQRNXDYZQNPS-UHFFFAOYSA-N .科学的研究の応用

Synthesis and Structural Analysis

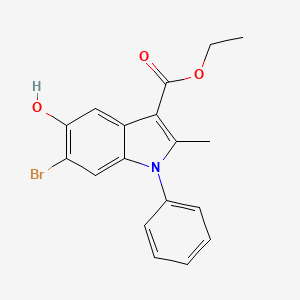

Synthesis and Structural Exploration : Research on compounds structurally related to "(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone" has shown significant attention in synthesizing novel bioactive heterocycles. For example, a study by Prasad et al. (2018) explored the synthesis, structural analysis, and Hirshfeld surface analysis of a compound with potential antiproliferative activity, showcasing the importance of structural characterization in understanding bioactivity (Prasad et al., 2018).

Catalysis and Synthesis Techniques

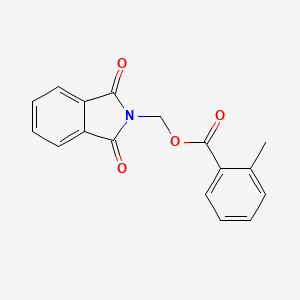

Catalyst- and Solvent-Free Synthesis : Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of related compounds through a microwave-assisted Fries rearrangement, highlighting innovative methods in chemical synthesis and the potential for creating diverse molecular structures without the need for traditional solvents or catalysts (Moreno-Fuquen et al., 2019).

Antimicrobial Activity

Synthesis and Antimicrobial Evaluation : The antimicrobial properties of compounds within the same chemical family have been investigated, with Patel et al. (2011) reporting on the synthesis and in vitro antimicrobial screening of new pyridine derivatives. This research underscores the potential of these compounds in pharmaceutical applications, particularly as antimicrobial agents (Patel et al., 2011).

Molecular Interaction Studies

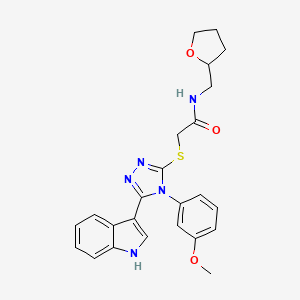

Molecular Interaction and Antagonist Activity : Studies on compounds with similar structures have also focused on their interaction with biological targets. Shim et al. (2002) examined the molecular interaction of an antagonist with the CB1 cannabinoid receptor, providing insights into the structural requirements for binding and activity. This type of research is crucial for drug design and understanding the molecular basis of compound-receptor interactions (Shim et al., 2002).

Bioactivation Pathways

Elucidation of Novel Bioactivation Pathways : The metabolism and bioactivation pathways of structurally related isoxazoles have been studied, as in the work by Yu et al. (2011), which identified a novel bioactivation pathway in human liver microsomes. Understanding these pathways is essential for assessing the safety and metabolic fate of pharmaceutical compounds (Yu et al., 2011).

作用機序

Safety and Hazards

特性

IUPAC Name |

(5-methyl-1,2-oxazol-4-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c1-9-11(8-15-19-9)12(18)16-6-2-10(3-7-16)17-13-4-5-14-17/h4-5,8,10H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNFAPCWJGJPSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N2CCC(CC2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2924277.png)

![Benzonitrile;4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]benzenesulfonamide](/img/structure/B2924278.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2924280.png)

![{1-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine](/img/structure/B2924289.png)

![(E)-3-phenyl-1-[4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2924291.png)

![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2924295.png)

![4-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2924297.png)

![N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2924300.png)